Cas no 2228807-94-9 ({1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine)
{1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine Chemical and Physical Properties
Names and Identifiers
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- {1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine
- 2228807-94-9
- {1-[3-chloro-4-(difluoromethoxy)phenyl]cyclohexyl}methanamine
- EN300-1970002
-
- Inchi: 1S/C14H18ClF2NO/c15-11-8-10(4-5-12(11)19-13(16)17)14(9-18)6-2-1-3-7-14/h4-5,8,13H,1-3,6-7,9,18H2
- InChI Key: PQBZEZMIUWOYOS-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1(CN)CCCCC1)OC(F)F
Computed Properties
- Exact Mass: 289.1044982g/mol
- Monoisotopic Mass: 289.1044982g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 35.2Ų
{1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970002-1g |
{1-[3-chloro-4-(difluoromethoxy)phenyl]cyclohexyl}methanamine |
2228807-94-9 | 1g |
$1057.0 | 2023-09-16 | ||
| Enamine | EN300-1970002-5g |
{1-[3-chloro-4-(difluoromethoxy)phenyl]cyclohexyl}methanamine |
2228807-94-9 | 5g |
$3065.0 | 2023-09-16 | ||
| Enamine | EN300-1970002-10g |
{1-[3-chloro-4-(difluoromethoxy)phenyl]cyclohexyl}methanamine |
2228807-94-9 | 10g |
$4545.0 | 2023-09-16 | ||
| Enamine | EN300-1970002-0.05g |
{1-[3-chloro-4-(difluoromethoxy)phenyl]cyclohexyl}methanamine |
2228807-94-9 | 0.05g |
$888.0 | 2023-09-16 | ||
| Enamine | EN300-1970002-0.1g |
{1-[3-chloro-4-(difluoromethoxy)phenyl]cyclohexyl}methanamine |
2228807-94-9 | 0.1g |
$930.0 | 2023-09-16 | ||
| Enamine | EN300-1970002-0.25g |
{1-[3-chloro-4-(difluoromethoxy)phenyl]cyclohexyl}methanamine |
2228807-94-9 | 0.25g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1970002-0.5g |
{1-[3-chloro-4-(difluoromethoxy)phenyl]cyclohexyl}methanamine |
2228807-94-9 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-1970002-1.0g |
{1-[3-chloro-4-(difluoromethoxy)phenyl]cyclohexyl}methanamine |
2228807-94-9 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1970002-2.5g |
{1-[3-chloro-4-(difluoromethoxy)phenyl]cyclohexyl}methanamine |
2228807-94-9 | 2.5g |
$2071.0 | 2023-09-16 | ||
| Enamine | EN300-1970002-5.0g |
{1-[3-chloro-4-(difluoromethoxy)phenyl]cyclohexyl}methanamine |
2228807-94-9 | 5g |
$3065.0 | 2023-06-03 |
{1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on {1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine
Introduction to {1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine (CAS No: 2228807-94-9)
{1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2228807-94-9, represents a promising candidate for further exploration in drug development, particularly in the quest to discover novel therapeutic agents with enhanced efficacy and reduced side effects.
The molecular structure of {1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine features a cyclohexyl ring substituted with a phenyl group that is further modified by chloro and difluoromethoxy groups. This particular arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for medicinal chemists. The presence of both electron-withdrawing and electron-donating groups in the phenyl ring enhances the compound's potential as an intermediate in the synthesis of more complex molecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of {1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine with greater accuracy. These studies suggest that the compound may exhibit potent binding affinity to various biological targets, including enzymes and receptors involved in critical metabolic pathways. Such insights are invaluable for designing targeted therapies that can modulate these pathways effectively.
The synthesis of {1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chloro and difluoromethoxy substituents on the phenyl ring introduce challenges during synthesis, necessitating the use of specialized catalysts and purification techniques. However, recent innovations in synthetic methodologies have made it possible to streamline these processes, making the production of this compound more efficient and scalable.
One of the most intriguing aspects of {1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine is its potential application in the development of drugs targeting neurological disorders. Preliminary studies have indicated that this compound may interact with neurotransmitter systems, suggesting its utility in treating conditions such as depression, anxiety, and neurodegenerative diseases. The cyclohexyl moiety, in particular, has been shown to enhance blood-brain barrier penetration, a crucial factor for effective central nervous system drug delivery.
In addition to its neurological applications, {1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine has shown promise in combating infectious diseases. Its structural features allow it to mimic natural substrates or inhibitors of pathogenic enzymes, thereby disrupting essential biological processes in microorganisms. This makes it a viable candidate for developing novel antibiotics or antiviral agents that can overcome existing drug resistance mechanisms.
The safety profile of {1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine is another critical area of investigation. Extensive toxicological studies are being conducted to assess its potential side effects and determine safe dosage ranges. These studies employ advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor metabolite formation and identify any adverse reactions.
Regulatory agencies worldwide are closely monitoring the development of new pharmaceutical compounds like {1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine. Compliance with stringent guidelines ensures that only compounds with proven safety and efficacy reach the market. The collaborative efforts between academic researchers, pharmaceutical companies, and regulatory bodies are essential for advancing the field of medicinal chemistry and bringing innovative treatments to patients in need.
The future prospects for {1-3-chloro-4-(difluoromethoxy)phenylcyclohexyl}methanamine are vast, with ongoing research exploring its potential in various therapeutic areas. Innovations in synthetic chemistry, drug delivery systems, and computational biology are expected to further enhance its applications. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in shaping the future of healthcare.
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